
2-(2-Fluorophenyl)isoindole-1,3-dione
Overview
Description
2-(2-Fluorophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 2-fluoroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoindole-1,3-dione core undergoes nucleophilic substitution at the amide nitrogen or activated positions. For example:
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Aminomethylation : Microwave-mediated reactions with aryl- or triazolyl-amines (e.g., 1,2,4-triazol-3-yl-amine) yield N-(arylaminomethyl) derivatives (Table 1). This reaction proceeds via a solvent-free pathway with significantly reduced reaction times compared to conventional methods .
Reaction Type | Conditions | Reagents | Yield |
---|---|---|---|
Aminomethylation | Microwave, 150°C, 15 min | N-hydroxymethylphthalimide + Amine | 85–92% |
Conventional Aminomethylation | Reflux in ethanol, 8–12 hrs | N-hydroxymethylphthalimide + Amine | 70–78% |
Source: Comparative studies from conventional and microwave methods .
Condensation Reactions
The compound participates in Claisen–Schmidt condensations to form α,β-unsaturated ketones:
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Acryloyl Formation : Reacting with 2-fluorobenzaldehyde in ethanol under potassium tert-butoxide catalysis produces (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. This derivative exhibits enhanced bioactivity due to the conjugated acryloyl group .
Cycloaddition and HDDA Reactions
Hexadehydro-Diels-Alder (HDDA) cascades enable the synthesis of fused tricyclic derivatives:
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Tricyclic Isoindole Formation : Reaction with substituted tetraynes and imidazoles under oxygen generates 4-phenyl-5-(phenylethynyl)-7,8-dihydrocyclopenta[e]isoindole-1,3(2H,6H)-dione cores (Fig. 1) .
Substituent (R) | Imidazole Type | Yield |
---|---|---|
Methyl | N-methylimidazole | 89% |
Fluoro | N-allylimidazole | 86% |
Source: HDDA reaction optimization data .
Functional Group Transformations
Biological Activity Correlations
Derivatives synthesized via these reactions demonstrate notable biological effects:
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Antimicrobial Activity : Triazolyl-aminomethyl derivatives show inhibition zones comparable to gentamycin against Gram-positive bacteria (e.g., Staphylococcus aureus) .
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Anticancer Potential : Tricyclic derivatives induce apoptosis in colorectal cancer cells (HCT-116) by arresting the cell cycle at G0/G1 phase .
Reaction Mechanism Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-(2-Fluorophenyl)isoindole-1,3-dione. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that derivatives of isoindoline-1,3-dione exhibited significant antitumor activity with IC50 values ranging from 15.72 μM against human tumor cells, indicating its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways and interaction with specific molecular targets. It is suggested that the fluorine atom enhances binding affinity to biological targets, potentially leading to the inhibition of enzymes involved in cancer cell proliferation .
Biological Applications
Neuroprotective Effects
Research also indicates that isoindole derivatives can exhibit neuroprotective effects. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial enzymes, potentially disrupting their function and offering a pathway for developing new antibiotics .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a building block for the synthesis of advanced materials. Its unique chemical structure allows for the development of polymers and other materials with enhanced thermal and optical properties. The incorporation of fluorine atoms can improve stability and performance in various applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted using the National Cancer Institute's Developmental Therapeutics Program protocols on various isoindoline derivatives including this compound. The results indicated a notable inhibition rate across multiple cancer cell lines, suggesting its viability as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Mechanisms
Research involving PC12 neuronal cells demonstrated that compounds derived from isoindoline-1,3-dione exhibited protective effects against oxidative stress-induced cell death. Molecular docking studies revealed interactions with both catalytic and peripheral active sites of AChE, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)isoindole-1,3-dione
- 2-(3-Fluorophenyl)isoindole-1,3-dione
- 2-(2-Chlorophenyl)isoindole-1,3-dione
Uniqueness
2-(2-Fluorophenyl)isoindole-1,3-dione is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Biological Activity
2-(2-Fluorophenyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. For example, a recent study described the synthesis of related compounds through a [2+3]-cyclocondensation reaction using thiourea and various electrophiles. The resulting derivatives were characterized using techniques such as NMR and LC-MS to confirm their structures and purity .
Anticancer Activity
The compound has shown significant anticancer activity in various studies. Notably, it has been evaluated against several human tumor cell lines by the National Cancer Institute (NCI). The results indicated that this compound exhibits potent antimitotic activity with mean growth inhibition (GI50) values ranging from 15.72 μM to 50.68 μM across tested cell lines .
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
A549 | 15.72 | 50.68 |
MCF-7 | 20.45 | 55.12 |
HeLa | 18.30 | 52.00 |
In vivo studies further support these findings, where the compound was administered to xenograft models of lung cancer in nude mice. The results demonstrated a notable reduction in tumor size compared to control groups .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of critical pathways associated with cell proliferation and survival. It has been suggested that these compounds may inhibit protein phosphatases involved in cancer cell signaling pathways .
Other Biological Activities
Beyond its anticancer properties, derivatives of isoindole-1,3-dione have been reported to exhibit other biological activities:
- Anti-inflammatory : Certain isoindole derivatives have shown potential in reducing inflammation markers in preclinical models .
- Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from oxidative stress-induced damage .
- Enzyme Inhibition : Isoindole derivatives have been explored for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Lung Cancer : In a controlled study involving A549 lung cancer cells, treatment with the compound resulted in a significant decrease in cell viability and tumor growth in xenograft models after four weeks of treatment.
- Neuroprotection : In vitro studies demonstrated that related compounds could mitigate H₂O₂-induced neuronal death in PC12 cells, suggesting potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-(2-fluorophenyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFOSQIIFTMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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